Lithium pyrrolidinoborohydride
Description
Historical Development and Discovery of Aminoborohydrides (LABs) in Chemical Synthesis
In the quest for safer and more selective reducing agents than the highly reactive lithium aluminum hydride (LiAlH4), researchers explored modifications to existing hydrides. researchgate.net A significant breakthrough came with the development of lithium aminoborohydrides (LABs), a new class of powerful and selective reducing agents. researchgate.netresearchgate.net These compounds are synthesized by reacting an amine-borane complex with n-butyllithium. researchgate.netgoogle.com The synthesis of LABs, including lithium pyrrolidinoborohydride (LiPyrrBH3), provided a new set of tools for organic chemists, offering a unique combination of high reactivity and functional group tolerance. researchgate.netcapes.gov.br
The development of LABs was driven by the need for reagents that could replicate the reducing power of LiAlH4 without its hazardous, pyrophoric nature. researchgate.net Lithium aminoborohydrides proved to be air-stable and non-pyrophoric, making them much easier and safer to handle than LiAlH4. researchgate.netacs.org This stability, coupled with their powerful reducing capabilities, positioned them as valuable reagents in organic synthesis. acs.org The ability to synthesize LABs from a wide variety of primary and secondary amines allows for the fine-tuning of their steric and electronic properties, enabling a high degree of control over their reactivity and selectivity. researchgate.netacs.org
Classification and Comparative Analysis within Metal Hydride Reducing Agents
Metal hydride reducing agents can be broadly classified based on their chemical composition and reactivity. byjus.com The most common types include borohydrides and aluminohydrides. uop.edu.pk Lithium aluminum hydride (LiAlH4) is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids, esters, and amides. uop.edu.pkchem-station.com However, its high reactivity and violent reaction with water make it hazardous to handle. chem-station.com Sodium borohydride (B1222165) (NaBH4), on the other hand, is a much milder and safer reagent, typically used for the selective reduction of aldehydes and ketones. uop.edu.pkchem-station.com
Lithium aminoborohydrides (LABs), including LiPyrrBH3, occupy a unique position within this spectrum. They are powerful reducing agents, with a reactivity comparable to LiAlH4, yet they exhibit remarkable chemoselectivity. google.comcapes.gov.br For instance, LiPyrrBH3 can readily reduce esters, lactones, and amides, but it does not reduce carboxylic acids. google.comcapes.gov.br This selectivity provides a significant advantage over LiAlH4 in complex molecule synthesis where specific functional groups need to be targeted while leaving others intact.
The table below provides a comparative analysis of LiPyrrBH3 with other common metal hydride reducing agents.
| Reagent | Reactivity | Selectivity | Safety |
| Lithium Aluminum Hydride (LiAlH4) | Very High | Low | Pyrophoric, reacts violently with water |
| Sodium Borohydride (NaBH4) | Moderate | High (Aldehydes/Ketones) | Stable in air, reacts slowly with protic solvents |
| This compound (LiPyrrBH3) | High | High (e.g., esters over carboxylic acids) | Air-stable, non-pyrophoric |
| Diisobutylaluminum Hydride (DIBAL-H) | High | Lewis acidic, can partially reduce esters to aldehydes | Reactive with air and water |
The enhanced stability of LABs is a key feature. They are generally non-pyrophoric and react slowly with protic solvents, making them significantly safer to handle in a laboratory setting compared to LiAlH4. researchgate.netresearchgate.net
Fundamental Role in Contemporary Organic Synthesis Methodologies
This compound and other LABs have become indispensable tools in modern organic synthesis due to their unique combination of reactivity, selectivity, and safety. researchgate.netacs.org Their ability to perform reductions that were previously challenging or required harsh conditions has expanded the repertoire of synthetic chemists.
A significant application of LiPyrrBH3 is the chemoselective reduction of various functional groups. researchgate.net It has been shown to effectively reduce a wide array of functionalities including aldehydes, ketones, esters, lactones, amides, epoxides, oximes, and nitriles. google.com A notable example of its selectivity is the exclusive 1,2-reduction of α,β-unsaturated aldehydes and ketones to the corresponding allylic alcohols. researchgate.netresearchgate.net For instance, the reduction of cinnamaldehyde (B126680) with LiPyrrBH3 yields cinnamyl alcohol exclusively. researchgate.net
Furthermore, the steric and electronic properties of LABs can be tailored by choosing different amine precursors. researchgate.netacs.org This "tunability" allows for fine control over the outcome of a reaction. For example, the reduction of tertiary amides with different LABs can be directed to yield either the corresponding amine or alcohol, depending on the steric bulk of the LAB reagent. researchgate.netescholarship.org The reduction of 1-pyrrolidinooctanamide with LiPyrrBH3 gives 1-octanol, while using the more sterically hindered lithium diisopropylaminoborohydride results in the formation of N-octylpyrrolidine. escholarship.org
The mild reaction conditions and high yields associated with LAB reductions make them highly valuable in the synthesis of complex natural products and pharmaceuticals. acs.org For example, lithium amidoborohydride, a related LAB, has been used for the mild removal of a chiral auxiliary in the synthesis of the anti-tumor agent borelledin. escholarship.org
The following table summarizes some of the key reduction reactions performed by LiPyrrBH3:
| Functional Group | Product |
| Aldehydes | Primary Alcohols |
| Ketones | Secondary Alcohols |
| Esters | Primary Alcohols |
| Lactones | Diols |
| Tertiary Amides | Alcohols or Amines (depending on LAB) |
| Epoxides | Alcohols |
| Nitriles | Primary Amines |
| Alkyl Halides | Alkanes |
| α,β-Unsaturated Aldehydes/Ketones | Allylic Alcohols (1,2-reduction) |
Structure
2D Structure
Properties
Molecular Formula |
C4H11BLiN |
|---|---|
Molecular Weight |
90.9 g/mol |
IUPAC Name |
lithium;pyrrolidin-1-ylboranuide |
InChI |
InChI=1S/C4H11BN.Li/c5-6-3-1-2-4-6;/h1-4H2,5H3;/q-1;+1 |
InChI Key |
CUBZYJJJUFGOBJ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[BH3-]N1CCCC1 |
Origin of Product |
United States |
Synthetic Methodologies for Lithium Pyrrolidinoborohydride
General Synthetic Pathways for Lithium Aminoborohydrides (LABs)
Lithium aminoborohydrides (LABs) are a class of potent reducing agents synthesized from primary or secondary amines, which allows for precise control over their steric and electronic properties. researchgate.netresearchgate.net The general approach to synthesizing these reagents involves the deprotonation of an amine-borane complex using a strong base, typically an organolithium reagent. google.commdpi.com This method provides a quantitative yield of the desired lithium aminoborohydride. researchgate.netgoogle.com
Preparation from Amine-Borane Complexes and Organolithium Reagents
The most common and well-established pathway to synthesize lithium aminoborohydrides, including lithium pyrrolidinoborohydride, is a two-step process. google.commdpi.com It begins with the formation of an amine-borane adduct, which is subsequently deprotonated. google.com This procedure is highly efficient, producing the final LAB reagent in substantially pure form. google.com
The initial step involves the reaction of a borane (B79455) adduct, such as borane-tetrahydrofuran (B86392) complex (BH3·THF), with a secondary amine, in this case, pyrrolidine (B122466). google.comacs.org The reaction is typically conducted in an inert atmosphere and an anhydrous dipolar aprotic solvent like tetrahydrofuran (B95107) (THF). google.com The mixture is stirred at temperatures ranging from 0 °C to ambient temperature for approximately one hour to form the intermediate pyrrolidine-borane complex (pyrrolidine-BH3). google.comwiley.com This intermediate is a stable entity that serves as the direct precursor to the final product. rsc.org
Table 1: Synthesis of Pyrrolidine-Borane Complex
| Reactants | Solvent | Temperature | Duration | Product |
|---|
This table summarizes the typical reaction conditions for the formation of the pyrrolidine-borane intermediate.
Following the formation of the pyrrolidine-borane complex, the second step is the deprotonation of the N-H bond using a strong organolithium base, most commonly n-butyllithium (n-BuLi). google.commdpi.com The n-BuLi is added to the solution of the amine-borane complex, typically at 0 °C. wiley.com The reaction mixture is stirred for about one hour, during which time the temperature is often allowed to rise to ambient levels. google.comwiley.com This deprotonation step is essentially quantitative, yielding the this compound (LiPyrrBH3) solution. google.com
Table 2: Synthesis of this compound
| Reactant | Reagent | Solvent | Temperature | Duration | Product |
|---|
This table outlines the deprotonation step to form the final product.
In Situ Generation Protocols for Enhanced Synthetic Efficiency
For many synthetic applications, this compound can be generated in situ. researchgate.netmdpi.com This approach enhances efficiency by allowing the reagent to be prepared and used immediately in the same reaction vessel without isolation. researchgate.net The process follows the same chemical pathway: the pyrrolidine-borane complex is formed and then deprotonated with n-BuLi. mdpi.com The substrate to be reduced is then added directly to this freshly prepared solution. purdue.edu This method is particularly advantageous for reactions where the reagent's high reactivity is harnessed immediately, such as in the dehydrogenative borylation of terminal alkynes. mdpi.com
Purity Assessment and Control in LiPyrrBH3 Synthesis
The purity of synthesized this compound can be readily assessed and is generally high. The synthesis method typically yields the product in 90% purity or greater, with some reports indicating up to 92% purity. google.com
A key method for purity analysis is ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy . For this compound in THF, the ¹¹B NMR spectrum shows a characteristic quartet at approximately -18 ppm with a B-H coupling constant (JB-H) of 86 Hz. wiley.com This distinct signal allows for clear identification and differentiation from the starting amine-borane complex. researchgate.net
Another method to confirm the formation and purity of the reagent is through a reaction with methyl iodide . Lithium aminoborohydrides react vigorously and exothermically with methyl iodide, liberating methane (B114726) and the corresponding aminoborane (B14716983). researchgate.netwiley.com In contrast, the precursor amine-borane complexes are unreactive towards methyl iodide. researchgate.net This vigorous reaction is a qualitative indicator of the powerful nature and successful synthesis of the LAB reagent. researchgate.net
Table 3: Purity Analysis of this compound
| Analytical Method | Expected Result | Reference |
|---|---|---|
| ¹¹B NMR (in THF) | Quartet at δ -18 ppm, JB-H = 86 Hz | wiley.com |
This table summarizes the primary methods for assessing the purity of the synthesized compound.
Considerations for Handling and Storage in Research Environments
Proper handling and storage are crucial for maintaining the chemical activity and ensuring the safe use of this compound. The reagent can be prepared as a solid or, more commonly, used as a solution in THF. researchgate.net
Solutions: THF solutions of this compound are remarkably stable. They can be stored for at least nine months under a nitrogen atmosphere at 25 °C without significant loss of activity. wiley.com
Solids: Solid lithium aminoborohydrides can be handled in dry air, a significant advantage over more pyrophoric reagents like lithium aluminum hydride. researchgate.netresearchgate.net When stored under nitrogen or in dry air at 25 °C, the solid reagent retains its chemical activity for at least six months. researchgate.netresearchgate.net
Reactivity with Protic Solvents: The compound reacts with water to release flammable hydrogen gas and should be handled in an anhydrous environment. wiley.com It liberates hydrogen only slowly with protic solvents that have a pKa above 4.0. researchgate.netgoogle.com
These characteristics make lithium aminoborohydrides, including this compound, powerful yet convenient reagents for a variety of chemical transformations. researchgate.net
Reaction Mechanisms and Reactivity Profiles of Lithium Pyrrolidinoborohydride
General Principles of Hydride Transfer in LiPyrrBH₃ Mediated Reductions
The fundamental mechanism of reduction by lithium pyrrolidinoborohydride involves the nucleophilic attack of a hydride ion from the [H₃BN(CH₂)₄]⁻ anion onto an electrophilic substrate. youtube.com The electrons in the boron-hydrogen (B-H) bond act as the nucleophile, transferring the hydride to the target atom. youtube.com In the case of carbonyl reductions, this transfer is often facilitated by the coordination of the lithium cation (Li⁺) to the carbonyl oxygen. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydride. quora.comfishersci.ca The reaction proceeds to form an alkoxide intermediate, which is then protonated during an aqueous workup to yield the final alcohol product. libretexts.org
This compound is a potent reducing agent, capable of performing virtually all of the same transformations as the more conventional and highly reactive lithium aluminum hydride (LiAlH₄ or LAH). researchgate.net However, key differences in their reactivity and handling characteristics exist.
Reactivity: LiAlH₄ is generally considered a stronger and less selective reducing agent than LiPyrrBH₃. libretexts.orgmasterorganicchemistry.com The enhanced reactivity of LAH stems from the greater polarity of the aluminum-hydrogen (Al-H) bond compared to the boron-hydrogen (B-H) bond. Aluminum is less electronegative than boron, which results in the Al-H bond having greater hydride character, allowing the H⁻ ion to be transferred more readily. quora.comfishersci.calibretexts.org
Chemoselectivity: LiPyrrBH₃ often exhibits superior chemoselectivity. For instance, lithium aminoborohydrides can reduce esters while leaving more sensitive functional groups untouched under specific conditions. acs.org
Safety and Handling: A significant advantage of LiPyrrBH₃ is its stability. It is non-pyrophoric and can be handled in dry air, similar to sodium borohydride (B1222165). researchgate.netacs.org In contrast, LAH is highly flammable, reacts violently with protic solvents like water, and requires strict anhydrous conditions for safe handling. harvard.educhemguide.co.uk
The comparative reducing power can be summarized as follows:
| Feature | This compound (LiPyrrBH₃) | Lithium Aluminum Hydride (LiAlH₄) |
| Relative Power | Powerful, but generally more selective researchgate.netacs.org | Extremely powerful and often unselective masterorganicchemistry.comharvard.edu |
| Bond Polarity | Moderately polar B-H bond quora.com | Highly polar Al-H bond quora.comlibretexts.org |
| Safety | Air-stable, non-pyrophoric researchgate.net | Highly reactive, pyrophoric, water-sensitive chemguide.co.uk |
| Common Reductions | Aldehydes, ketones, esters, amides, epoxides researchgate.netresearchgate.net | Aldehydes, ketones, esters, carboxylic acids, amides, nitriles, epoxides, alkyl halides masterorganicchemistry.comharvard.edu |
The pyrrolidine (B122466) ring attached to the boron atom significantly influences the reactivity and selectivity of LiPyrrBH₃ through both steric and electronic effects. researchgate.net
Electronic Effects: The nitrogen atom of the pyrrolidino group is electron-donating. This donation of electron density to the boron atom increases the hydridic character of the B-H bonds. This makes the hydride a more potent nucleophile compared to the B-H bonds in reagents like sodium borohydride (NaBH₄), contributing to the powerful reducing nature of LiPyrrBH₃ that allows it to reduce esters, a reaction that is very slow or ineffective with NaBH₄. acs.orglibretexts.org
Steric Effects: The bulk of the pyrrolidino substituent provides steric hindrance around the boron center. This steric bulk can influence the regioselectivity and stereoselectivity of the reduction. For example, in the reduction of a sterically hindered ketone, the hydride will preferentially attack from the less hindered face of the carbonyl group. This controlled approach is a key factor in the selective transformations achievable with aminoborohydrides, allowing for predictable outcomes in complex molecules. The steric environment can be tuned by choosing different primary or secondary amines in the synthesis of the lithium aminoborohydride reagent. researchgate.netresearchgate.net
Chemoselective Reduction Pathways Employing LiPyrrBH₃
A key advantage of this compound is its ability to effect chemoselective reductions, targeting specific functional groups within a molecule while leaving others intact. researchgate.net This selectivity is a product of the moderated reactivity compared to LAH and the specific steric and electronic profile of the reagent. researchgate.netresearchgate.net A notable example is the reduction of functional groups like aldehydes, ketones, and esters in the presence of a nitrile group. LiPyrrBH₃ cleanly reduces the carbonyl or ester functionality without affecting the nitrile, a transformation that is difficult to achieve with less selective reagents like LAH which would reduce both groups. researchgate.net
LiPyrrBH₃ is highly effective for the reduction of a wide range of carbonyl-containing compounds. researchgate.net
This compound readily and rapidly reduces both aldehydes and ketones to their corresponding primary and secondary alcohols, respectively. acs.orgresearchgate.net The reactions are typically high-yielding and can be performed under mild conditions. researchgate.net For α,β-unsaturated aldehydes and ketones, LiPyrrBH₃ demonstrates excellent selectivity for 1,2-reduction, reducing the carbonyl group to an allylic alcohol without affecting the carbon-carbon double bond. researchgate.netacs.org
Table 1: Representative Reductions of Aldehydes and Ketones with LiPyrrBH₃ Data synthesized from studies on lithium aminoborohydrides. researchgate.net
| Substrate | Product | Yield (%) |
| Cinnamaldehyde (B126680) | Cinnamyl alcohol | >95 |
| Cyclohexanone | Cyclohexanol (B46403) | ~98 |
| Acetophenone | 1-Phenylethanol | ~98 |
| (R)-(+)-Pulegone | (1R,3R)-(-)-cis-Pulegol | High |
Unlike sodium borohydride, but similar to lithium borohydride and LAH, LiPyrrBH₃ is a powerful enough reagent to reduce esters and lactones. acs.orgwikipedia.org Aliphatic and aromatic esters are converted to primary alcohols, often at 0 °C or room temperature. acs.orgresearchgate.net Lactones, which are cyclic esters, are reduced to the corresponding diols. This transformation is crucial in synthetic chemistry for accessing diol building blocks from readily available lactones. The mechanism involves an initial hydride attack on the ester carbonyl, followed by the elimination of an alkoxide to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. masterorganicchemistry.com
Table 2: Representative Reductions of Esters and Lactones with LiPyrrBH₃ Data synthesized from studies on lithium aminoborohydrides. researchgate.netacs.org
| Substrate | Product | Yield (%) |
| Ethyl octanoate | 1-Octanol | High |
| Methyl benzoate | Benzyl (B1604629) alcohol | ~98 |
| γ-Butyrolactone | 1,4-Butanediol | High |
| Ethyl cinnamate | Cinnamyl alcohol & 3-Phenyl-1-propanol | Product dependent on specific LAB reagent |
Reduction of Carbonyl Compounds
Selective 1,2-Reduction of α,β-Unsaturated Aldehydes and Ketones to Allylic Alcohols
This compound demonstrates exceptional regioselectivity in the reduction of conjugated carbonyl systems, yielding exclusively allylic alcohols through 1,2-reduction. researchgate.net This reagent is a facile and effective choice for converting α,β-unsaturated aldehydes and ketones into the corresponding allylic alcohols, often in high purity. acgpubs.org Unlike other powerful hydrides such as lithium aluminum hydride, which can lead to over-reduction and the formation of saturated alcohols, this compound preserves the carbon-carbon double bond. researchgate.net
The high degree of selectivity is notable even with α,β-unsaturated aldehydes. For instance, the reduction of cinnamaldehyde with this compound results exclusively in the 1,2-reduction product, cinnamyl alcohol, in 95% isolated yield. researchgate.net This is a significant advantage over reagents like the Luche reagent (NaBH₄/CeCl₃), which, while effective for ketones, does not typically reduce α,β-unsaturated aldehydes due to the formation of unreactive acetal (B89532) intermediates. researchgate.netwikipedia.org The consistent and high selectivity of this compound makes it a superior choice for this specific transformation. researchgate.net
| Substrate | Product | Yield (%) |
|---|---|---|
| Cinnamaldehyde | Cinnamyl alcohol | 95 researchgate.net |
| 2-Cyclohexen-1-one | 2-Cyclohexen-1-ol | 92 researchgate.net |
| (-)-Carvone | (-)-cis-Carveol | 99 researchgate.net |
| (+)-Pulegone | (+)-cis-Pulegol | 99 researchgate.net |
Reduction of Carboxylic Acid Derivatives
This compound is a potent reducing agent capable of reacting with a variety of carboxylic acid derivatives. google.com Its reactivity profile, however, allows for significant chemoselectivity, distinguishing it from other strong hydride reagents. researchgate.net
Reduction of Acid Chlorides, Bromides, and Anhydrides
This compound is powerful enough to reduce highly reactive carboxylic acid derivatives such as acid chlorides, bromides, and anhydrides. google.com The reduction of these functional groups typically proceeds to the corresponding primary alcohols in excellent yields. researchgate.netgoogle.com For example, acid anhydrides are cleanly reduced to alcohols by this reagent. researchgate.netgoogle.com
Controlled Reduction of Amides: Selective Formation of Alcohols vs. Amines
A key feature of lithium aminoborohydrides, including this compound, is their ability to selectively reduce tertiary amides to either the corresponding amine or alcohol. acs.org This outcome is not fixed and can be controlled by modulating the steric environment of the amide substrate and the aminoborohydride reagent. acs.orgnih.gov
The regioselectivity of tertiary amide reduction—that is, the preferential cleavage of the carbon-oxygen (C-O) bond to yield an amine versus the carbon-nitrogen (C-N) bond to yield an alcohol—is highly dependent on steric factors. acs.org The steric hindrance present on both the amide's nitrogen substituents and its acyl group, as well as the bulk of the aminoborohydride reagent itself, dictates the reaction pathway. researchgate.net
Generally, the reduction of sterically unhindered tertiary amides with a less hindered aminoborohydride like this compound favors C-O bond cleavage, resulting in the formation of the corresponding tertiary amine. researchgate.net Conversely, when the tertiary amide is sterically demanding, C-N bond cleavage is favored, leading to the formation of a primary alcohol and a secondary amine. researchgate.netacs.org For example, the reduction of the relatively unhindered N,N-dimethyl-octanamide with this compound yields the amine, whereas the reduction of the highly hindered N,N-dioctyl-octanamide produces 1-octanol. researchgate.net
| Tertiary Amide Substrate | Reducing Agent | Major Product Type | Specific Product(s) | Yield (%) |
|---|---|---|---|---|
| N,N-Dimethyl-octanamide (less hindered) | This compound | Amine (C-O Cleavage) | N,N-Dimethyloctylamine | 94 researchgate.net |
| N,N-Dioctyl-octanamide (more hindered) | This compound | Alcohol (C-N Cleavage) | 1-Octanol | 77 researchgate.net |
The reduction of a tertiary amide by this compound begins with the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. From this intermediate, two distinct mechanistic pathways are possible, leading to either an amine or an alcohol. escholarship.org
C-O Bond Cleavage (Pathway to Amine): In this pathway, the tetrahedral intermediate collapses, and the oxygen atom is eliminated as a lithium boryl-oxide species. This elimination event forms a transient iminium ion. The highly electrophilic iminium ion is then immediately reduced by a second equivalent of the hydride reagent, affording the final tertiary amine product. This pathway is generally favored for less sterically congested amides. researchgate.net
C-N Bond Cleavage (Pathway to Alcohol): When significant steric hindrance is present around the nitrogen atom, the dialkylamino group (-NR₂) can function as the leaving group. researchgate.netescholarship.org The collapse of the tetrahedral intermediate expels the amine to generate an aldehyde. The aldehyde is then rapidly reduced in situ by another equivalent of this compound to furnish the primary alcohol. researchgate.net This selective C-N cleavage has been utilized in synthetic applications, such as the mild removal of the Myers' pseudoephedrine chiral auxiliary to yield chiral primary alcohols in high enantiomeric excess. escholarship.org
This compound exhibits excellent chemoselectivity by not reducing primary carboxylic acids. google.com While it is a powerful hydride donor for many functional groups, it does not react with the carboxyl group. researchgate.net This inertness provides a significant advantage over less selective reagents like lithium aluminum hydride, which readily reduce carboxylic acids to primary alcohols. chemistrysteps.com This allows for the selective reduction of other functional groups, such as esters or amides, within a molecule without affecting a carboxylic acid moiety. researchgate.net
Reduction of Nitrogen-Containing Functional Groups
This compound is a potent reducing agent for various nitrogen-containing functional groups, offering a versatile tool for the synthesis of amines.
Conversion of Nitriles to Primary Amines
This compound is an effective reagent for the reduction of nitriles to their corresponding primary amines. google.com This transformation is a fundamental method in organic synthesis for introducing an amino group. The reaction involves the nucleophilic addition of hydride ions from the borohydride complex to the electrophilic carbon of the nitrile group. libretexts.orglibretexts.org
The general mechanism proceeds through an initial hydride attack on the nitrile carbon, forming an imine anion intermediate. libretexts.orglibretexts.org A second hydride transfer then reduces this intermediate to a dianion. libretexts.orglibretexts.org Subsequent quenching with water protonates the dianion to yield the final primary amine. libretexts.org While lithium aluminum hydride (LiAlH₄) is a classic reagent for this conversion, this compound also facilitates this reduction effectively. google.comtiwariacademy.comchemguide.co.uk To ensure maximum yield, especially for reductions that may require more than an hour, it is essential to exclude moisture by conducting the reaction under a nitrogen or dry air atmosphere. researchgate.net
| Substrate | Product | Reagent | Typical Conditions |
|---|---|---|---|
| Aliphatic Nitrile (R-C≡N) | Aliphatic Primary Amine (R-CH₂NH₂) | This compound | Anhydrous THF, 25°C |
| Aromatic Nitrile (Ar-C≡N) | Aromatic Primary Amine (Ar-CH₂NH₂) | This compound | Anhydrous THF, 25°C |
Reduction of Oximes to Amines
The reduction of oximes to amines is another valuable transformation accomplished by this compound. google.com This process serves as an alternative to direct reductive amination for converting ketones or aldehydes into primary amines. The reaction necessitates a strong hydride reagent as it involves both the reduction of the carbon-nitrogen double bond (C=N) and the reductive cleavage of the nitrogen-oxygen (N-O) bond. echemi.comstackexchange.com
The mechanism involves the addition of a hydride to the C=N bond, followed by a substitution at the nitrogen atom which leads to the cleavage of the N-O bond. stackexchange.com The coordination of the nitrogen and oxygen atoms to the lithium and boron components of the reagent facilitates the hydride attack. stackexchange.com
Transformation of Aliphatic and Aromatic Azides to Primary Amines
This compound readily reduces both aliphatic and aromatic azides to the corresponding primary amines under mild conditions. researchgate.netacs.org This conversion is a crucial synthetic route for introducing an amino group. researchgate.net The reaction is typically carried out using 1.5 equivalents of the reagent in tetrahydrofuran (B95107) (THF) at 25°C. researchgate.net
The progress of the azide (B81097) reduction can be conveniently tracked using infrared (IR) spectroscopy by observing the disappearance of the characteristic strong azide absorption peak between 2100-2000 cm⁻¹. researchgate.net Depending on the electronic and steric properties of the azide substrate, these reductions are generally complete within two to five hours. researchgate.net As with nitrile reductions, it is recommended to perform the reaction under an inert atmosphere to prevent the interference of moisture. researchgate.net
| Substrate | Product | Reagent | Conditions | Reaction Time |
|---|---|---|---|---|
| 1-Octylazide | 1-Octylamine | Li(Me)₂NBH₃ (as a representative LiABH₃) | THF, 25°C | 2-5 hours |
| Aromatic Azide | Primary Aromatic Amine | Lithium aminoborohydride | THF, 25°C | 2-5 hours |
Applications in Reductive Amination Reactions
Reductive amination is a widely used method to synthesize amines from carbonyl compounds (aldehydes and ketones). wikipedia.org The process involves the initial reaction of a carbonyl group with an amine to form an intermediate imine, which is then reduced in situ to the target amine. wikipedia.org
This compound can be employed as the reducing agent in this two-step, one-pot sequence. Its role is to reduce the imine intermediate formed from the condensation of the carbonyl compound and the primary or secondary amine. rushim.ruyoutube.com The equilibrium between the carbonyl compound and the imine is typically shifted toward the imine by removing the water formed during the condensation. wikipedia.org The subsequent reduction of the C=N double bond of the imine by this compound yields the final amine product. youtube.com This method is one of the most common ways to synthesize secondary amines. youtube.com
Reduction of Alkyl Halides to Hydrocarbons
This compound is capable of reducing alkyl halides to their corresponding hydrocarbons in excellent yields. google.comresearchgate.net This dehalogenation reaction provides a direct method for converting carbon-halogen bonds to carbon-hydrogen bonds. The reaction proceeds cleanly under mild conditions. researchgate.net For example, benzyl bromide is smoothly reduced to toluene, and 1-iododecane (B1670042) is converted to decane. researchgate.net
| Substrate | Product | Reagent | Conditions | Yield |
|---|---|---|---|---|
| Benzyl bromide | Toluene | This compound | THF, 25°C, 1h | - |
| 1-Iododecane | Decane | This compound | THF, 25°C, 1h | 92% |
| Alkyl chlorides | Alkanes | This compound | THF, 25°C | - |
| Alkyl bromides | Alkanes | This compound | THF, 25°C | - |
| Alkyl iodides | Alkanes | This compound | THF, 25°C | - |
Reduction of Epoxides
Epoxides are readily reduced by this compound to form alcohols. google.comresearchgate.net This ring-opening reaction involves the nucleophilic attack of a hydride ion on one of the carbon atoms of the epoxide ring. transformationtutoring.com The hydride attack typically occurs at the least sterically hindered carbon of the epoxide, consistent with an SN2-type mechanism. transformationtutoring.com
For instance, the reduction of cyclohexene (B86901) oxide with this compound yields cyclohexanol in 93% isolated yield. researchgate.net The reduction of styrene (B11656) oxide demonstrates regioselectivity, affording 2-phenylethanol (B73330) as the major product over 1-phenylethanol, indicating that the hydride attacks the less substituted carbon atom. researchgate.net
| Substrate | Major Product | Reagent | Conditions | Overall Yield |
|---|---|---|---|---|
| Styrene oxide | 2-Phenylethanol | This compound | THF, 25°C, 1h | 98% |
| Cyclohexene oxide | Cyclohexanol | This compound | THF, 25°C, 1h | 93% |
Reduction of Alkyl Methanesulfonate (B1217627) Esters
Lithium aminoborohydrides (LABs), the class of reagents to which this compound belongs, exhibit a dual reactivity profile towards alkyl methanesulfonate esters, leading to either amination or reduction depending on the reaction conditions and the steric properties of the reagent. acs.orgresearchgate.net When alkyl methanesulfonate esters are treated with sterically unhindered LABs, such as this compound, the primary products are tertiary amines, resulting from the displacement of the methanesulfonate group by the pyrrolidino moiety. acs.orgresearchgate.net
However, the reduction of the alkyl methanesulfonate ester to the corresponding alkane can become a competitive process, particularly at elevated temperatures. acs.org For the reduction pathway to dominate, the aminating capability of the LAB reagent must be suppressed. This can be achieved by employing a sterically hindered LAB, such as lithium diisopropylaminoborohydride, where the bulky substituents on the nitrogen atom impede its nucleophilic attack. acs.org
An alternative strategy to favor reduction involves the in situ generation of the highly reactive "Super-Hydride" (lithium triethylborohydride) by adding a catalytic amount of triethylborane (B153662) to the reaction mixture containing the LAB reagent. acs.orgresearchgate.net In this scenario, the LAB reagent functions as a lithium hydride transfer agent to triethylborane, which then acts as the primary reducing species. acs.org This method provides a safer alternative to using stoichiometric amounts of the pyrophoric Super-Hydride. acs.org
The selective nature of this reaction is highlighted in the following table, which summarizes the outcomes based on the reagent and conditions used.
| Reagent/Condition | Substrate | Primary Product |
| Unhindered LAB (e.g., this compound) | Primary Alkyl Methanesulfonate | Tertiary Amine |
| Hindered LAB (e.g., Lithium Diisopropylaminoborohydride) | Primary Alkyl Methanesulfonate | Alkane |
| Unhindered LAB + catalytic Triethylborane | Primary Alkyl Methanesulfonate | Alkane |
Tandem and Cascade Reaction Pathways Involving LiPyrrBH3
This compound and other lithium N,N-dialkylaminoborohydrides are capable of facilitating unique tandem reactions, where multiple chemical transformations occur in a single synthetic operation. acs.orgresearchgate.net
Nucleophilic Aromatic Substitution (SNAr) Amination-Reduction of Halobenzonitriles
A significant example of such a tandem process is the reaction of lithium N,N-dialkylaminoborohydrides with 2-halobenzonitriles. acs.orgnih.gov This one-pot reaction yields 2-(N,N-dialkylamino)benzylamines in very good to excellent yields. acs.orgresearchgate.net The transformation involves a nucleophilic aromatic substitution (SNAr) of the halide by the dialkylamino group from the LAB reagent, followed by the reduction of the nitrile functionality to a primary amine. acs.orgsigmaaldrich.com
This tandem reaction is particularly noteworthy because halobenzonitriles are generally not reactive towards SNAr reactions with amines due to the insufficient activating strength of the nitrile group. acs.org The LAB reagent, however, appears to activate the halobenzonitrile substrate, enabling the nucleophilic attack of its amine component. acs.org The efficiency of the tandem process is influenced by the nature of the halogen atom on the benzonitrile, with 2-chlorobenzonitrile (B47944) favoring the tandem amination-reduction product, while 2-bromobenzonitrile (B47965) tends to yield the simple reduction product, 2-bromobenzylamine. acs.org
The following table illustrates the products of the tandem reaction with different halobenzonitriles.
| Lithium Aminoborohydride | Substrate | Major Product |
| Various LABs | 2-Chlorobenzonitrile | 2-(N,N-Dialkylamino)benzylamine |
| Various LABs | 2-Bromobenzonitrile | 2-Bromobenzylamine |
| Lithium Piperidinoborohydride | 2-Fluorobenzonitrile (B118710) | 2-(Piperidino)benzylamine (81% yield) |
Proposed Mechanistic Sequences for Tandem Transformations
The precise mechanism for the tandem SNAr amination-reduction of 2-halobenzonitriles is believed to be initiated by the coordination of the lithium ion from the LAB reagent to the nitrile and/or the halogen atom of the benzonitrile. acs.org This coordination enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.
The proposed mechanistic sequence is as follows:
Activation: The lithium ion of the lithium aminoborohydride reagent coordinates to the 2-halobenzonitrile, activating the aromatic ring towards nucleophilic substitution. acs.org
SNAr Amination: The dialkylamino group of the LAB reagent, acting as a nucleophile, attacks the carbon atom bearing the halogen. This results in the displacement of the halide and the formation of a 2-(N,N-dialkylamino)benzonitrile intermediate.
Intramolecular Hydride Transfer and Reduction: The borohydride moiety of the reagent, now in close proximity to the nitrile group of the intermediate, delivers a hydride to the nitrile carbon. This is followed by subsequent hydride transfers and workup to yield the final 2-(N,N-dialkylamino)benzylamine product.
This proposed mechanism is supported by the observation that the addition of a simple lithium salt, such as lithium chloride, to a mixture of 2-fluorobenzonitrile and an amine does not significantly promote the SNAr reaction. acs.org This indicates that the integrated nature of the lithium ion and the amino group within the LAB reagent is crucial for the tandem process to occur efficiently. acs.org X-ray crystal data of LABs confirm a mixed aggregate structure where the lithium ion is situated between the boron and nitrogen atoms, which likely facilitates this concerted mechanism. acs.org
Applications in Advanced Synthetic Methodologies
Role in Asymmetric Synthesis Utilizing LiPyrrBH₃ and Related LABs
The precise control over stereochemistry is a cornerstone of contemporary chemical synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. LiPyrrBH₃ and its parent class of LABs have proven to be valuable reagents in achieving high levels of enantioselectivity.
A prominent application of LABs is in the diastereoselective reduction of carbonyl compounds, particularly in conjunction with chiral auxiliaries. Pseudoephedrine, a readily available chiral amino alcohol, is widely employed as a chiral auxiliary to direct the stereochemical outcome of reactions such as alkylations. researchgate.netnih.gov After a substrate is coupled with pseudoephedrine to form a pseudoephedrine amide, subsequent reactions, like alkylation of the enolate, proceed with high diastereoselectivity. researchgate.net
The final step to obtaining the desired enantiomerically enriched product often involves the reductive cleavage of the chiral auxiliary. Lithium aminoborohydrides are effective reagents for this transformation, reducing the amide carbonyl to a primary alcohol. researchgate.netnih.gov For instance, the reduction of alkylated pseudoephedrine amides with a lithium aminoborohydride reagent cleanly furnishes the corresponding chiral primary alcohols in high yields (89–94%). nih.gov This method provides a reliable route to access these valuable chiral building blocks. The choice of the specific LAB can be tuned to optimize the reaction conditions and yields.
Table 1: Representative Transformation of Pseudoephedrine Amides to Chiral Alcohols
| Starting Material | Reagent | Product | Yield | Reference |
| Alkylated Pseudoephedrine Amide | Lithium Amidotrihydroborate (LAB) | Enantiomerically Enriched Primary Alcohol | 89-94% | researchgate.netnih.gov |
Note: Lithium Amidotrihydroborate is a representative example of the Lithium Aminoborohydride (LAB) class of reagents.
The removal of a chiral auxiliary is a critical step in asymmetric synthesis, as it liberates the desired chiral product and ideally allows for the recovery of the auxiliary. The Myers' chiral auxiliary, which utilizes pseudoephedrine and the related pseudoephenamine, is a powerful tool for the asymmetric alkylation of amides to produce enantiomerically enriched carboxylic acids, ketones, and alcohols. researchgate.netnih.gov
After the stereoselective alkylation, the auxiliary must be cleaved. Reduction of the resulting diastereomerically pure amide with a lithium aminoborohydride, such as lithium amidotrihydroborate, serves as an efficient method for removing the auxiliary while simultaneously producing the corresponding chiral primary alcohol. researchgate.netnih.gov This reductive cleavage is often clean and high-yielding, making it a practical approach in multi-step synthetic sequences. The mild conditions and high selectivity of LABs are advantageous in preserving the stereochemical integrity of the newly formed chiral center.
Functional Group Transformations within Complex Molecule Synthesis
The synthesis of complex molecules requires a toolbox of reagents that can selectively transform one functional group in the presence of others. Lithium pyrrolidinoborohydride is a powerful reducing agent, often compared in strength to lithium aluminum hydride, yet it exhibits unique selectivity. rushim.ru It is capable of reducing a wide array of functional groups, including esters, lactones, amides, epoxides, oximes, and nitriles. rushim.ru
This broad reactivity, coupled with its air-stability, makes LiPyrrBH₃ a valuable reagent in the construction of complex molecular architectures. acs.org Unlike some other powerful hydrides, lithium aminoborohydrides can be handled in dry air, simplifying experimental procedures. acs.org The selectivity of LABs can be modulated by the steric and electronic properties of the amine substituent on the boron, allowing for fine-tuning of their reactivity. For example, tertiary amides can be selectively reduced to either the corresponding amine or alcohol depending on the steric environment of the LAB used. google.com This tunable reactivity is highly desirable in total synthesis campaigns where precise control over chemical transformations is paramount.
Table 2: Functional Group Reductions with this compound
| Functional Group | Product | Reference |
| Ester | Alcohol | rushim.ru |
| Lactone | Diol | rushim.ru |
| Tertiary Amide | Amine or Alcohol | google.com |
| Epoxide | Alcohol | rushim.ru |
| Oxime | Amine | rushim.ru |
| Nitrile | Amine | rushim.ru |
Integration into Catalytic Systems Involving LiPyrrBH₃ Derivatives
Beyond their use as stoichiometric reagents, lithium aminoborohydrides can also be integrated into catalytic cycles, expanding their utility in synthetic methodology.
Aminoboranes are useful reagents in their own right, for instance in hydroboration reactions. Lithium aminoborohydrides can serve as convenient precursors for the in situ generation of aminoboranes. The reaction of a lithium aminoborohydride with an electrophile, such as methyl iodide or trimethylsilyl (B98337) chloride, produces the corresponding aminoborane (B14716983). This method avoids the need to handle potentially unstable or pyrophoric aminoborane reagents directly. While aminoboranes are generally not hydroborating agents on their own, monomeric aminoboranes can be used to reduce nitriles in the presence of catalytic amounts of a borohydride (B1222165) salt, demonstrating their potential role in catalytic reduction systems.
The development of sustainable catalytic systems based on earth-abundant and non-toxic metals like iron is a major focus of modern chemical research. While iron catalysis is a burgeoning field for various transformations, the direct participation of this compound in novel active iron-based reducing systems is not a widely documented area in the reviewed scientific literature. Research into such synergistic systems, where an iron catalyst might activate a substrate towards reduction by LiPyrrBH₃ or where the borohydride reagent might regenerate an active iron hydride species, represents a potential area for future investigation.
Regioselective Transformations of Polyfunctional Substratesyoutube.com
This compound has demonstrated significant utility in advanced synthetic methodologies, particularly in the regioselective transformation of polyfunctional substrates. Its ability to discriminate between different reactive sites within a molecule allows for the targeted reduction of specific functional groups, a crucial aspect in the synthesis of complex organic molecules. This section focuses on the detailed research findings concerning the regioselective action of this compound on α,β-unsaturated carbonyl compounds.
Research has shown that lithium aminoborohydrides, with this compound being a key example, exhibit exceptional regioselectivity in the reduction of α,β-unsaturated aldehydes and ketones. researchgate.net These reagents consistently and exclusively yield the corresponding allylic alcohols, a result of 1,2-reduction of the carbonyl group, without affecting the carbon-carbon double bond. researchgate.net This high degree of regioselectivity distinguishes this compound from many other hydride-donating reagents. For instance, while sodium borohydride in the presence of cerium chloride (the Luche reagent) is effective for the 1,2-reduction of α,β-unsaturated ketones, it is not suitable for the reduction of α,β-unsaturated aldehydes. researchgate.net In contrast, this compound effectively reduces both types of conjugated carbonyl systems with high selectivity. researchgate.net
The reduction of cinnamaldehyde (B126680) with this compound serves as a clear example of this selectivity, affording exclusively the 1,2-reduction product in a high isolated yield of 95%. researchgate.net This is in stark contrast to reductions with lithium aluminum hydride, which typically lead to the corresponding saturated alcohol. researchgate.net The chemoselectivity of this compound was further highlighted in the reduction of Hagemann's ester (4-carbethoxy-3-methyl-2-cyclohexen-1-one). In this case, the α,β-unsaturated ketone functionality was reduced while the less reactive ester group remained intact. researchgate.net
The stereoselectivity of these reductions is also noteworthy. The reduction of (R)-(+)-pulegone with a lithium aminoborohydride resulted in the formation of (1R,3R)-(-)-cis-pulegol. researchgate.net Similarly, the reduction of carvone (B1668592) produced cis-carveol. researchgate.net These findings underscore the predictable and selective nature of reductions mediated by this compound and related aminoborohydrides.
The following interactive data table summarizes the regioselective 1,2-reduction of various α,β-unsaturated aldehydes and ketones to their corresponding allylic alcohols using lithium aminoborohydrides.
| Substrate | Product | Yield (%) |
|---|---|---|
| Cinnamaldehyde | Cinnamyl alcohol | 95 |
| Benzalacetone | 4-Phenyl-3-buten-2-ol | 92 |
| Chalcone | 1,3-Diphenyl-2-propen-1-ol | 98 |
| 2-Cyclohexen-1-one | 2-Cyclohexen-1-ol | 99 |
| Carvone | cis-Carveol | 97 |
Spectroscopic and Analytical Characterization Methods for Lipyrrbh3 and Its Reaction Products
Boron Nuclear Magnetic Resonance (¹¹B NMR) Spectroscopy
¹¹B NMR spectroscopy is a primary and highly effective tool for analyzing boron-containing compounds like LiPyrrBH₃ due to the high natural abundance (80.1%) and sensitivity of the ¹¹B nucleus. nsf.gov It provides direct insight into the chemical environment of the boron atom.
The chemical shift (δ) in ¹¹B NMR is indicative of the boron atom's coordination number and the electronic nature of its substituents. For lithium aminoborohydrides, the boron atom is tetracoordinate, being bonded to a nitrogen atom and three hydrogen atoms. This tetracoordinate environment results in a characteristic upfield shift in the ¹¹B NMR spectrum compared to tricoordinate boron species. sdsu.edu
In the case of LiPyrrBH₃, the ¹¹B NMR spectrum is expected to show a sharp signal characteristic of the [R₂NBH₃]⁻ anion. While specific data for the pyrrolidino derivative is not detailed in the provided search results, analogous lithium aminoborohydride compounds exhibit signals in a predictable range. For instance, a reaction product involving LiBH₄ showed a ¹¹B signal at approximately -33.7 ppm, which is shifted downfield compared to LiBH₄ itself at -41.7 ppm. rsc.org This demonstrates the sensitivity of the boron chemical shift to the substitution on the borohydride (B1222165) moiety. The formation of the aminoborohydride from the amine-borane precursor involves the conversion of boron from a neutral, tetracoordinate state to an anionic, tetracoordinate state, which influences its chemical shift.
The coupling between the ¹¹B nucleus (spin I = 3/2) and the attached protons (¹H, spin I = 1/2) provides crucial structural information. In LiPyrrBH₃, the boron atom is directly bonded to three hydride protons. This coupling results in a distinct splitting pattern in the proton-coupled ¹¹B NMR spectrum. Due to the three equivalent hydrogens, the signal for the BH₃ group appears as a sharp quartet (a 1:3:3:1 pattern), a hallmark of the aminoborohydride structure. researchgate.net
The magnitude of the boron-hydrogen coupling constant, ¹J(¹¹B-¹H), is a key parameter for structural confirmation. For the class of lithium aminoborohydrides, these ¹J(B-H) values are typically observed in the range of 82 to 87 Hz. researchgate.net A measured coupling constant within this range serves as strong evidence for the formation of the LiPyrrBH₃ compound. For example, a similar borohydride reaction product was found to have a ¹J(B-H) of approximately 82.0 Hz. rsc.org The sharpness and clear splitting of this quartet are also indicators of the compound's purity.
A critical step in the synthesis of LiPyrrBH₃ is the deprotonation of the precursor, pyrrolidine-borane complex (Pyrr-BH₃). ¹¹B NMR spectroscopy is the definitive method to distinguish the final lithium aminoborohydride product from this starting material.
While both the precursor amine-borane and the final aminoborohydride product contain a tetracoordinate boron atom and may exhibit similar chemical shifts, their coupling constants are markedly different. researchgate.net The Pyrr-BH₃ complex will also show a quartet in its ¹¹B NMR spectrum due to coupling with the three hydrogens of the borane (B79455) group. However, the ¹J(B-H) value for the neutral amine-borane is significantly different from that of the anionic aminoborohydride. This difference in coupling constants is the key diagnostic feature to confirm the complete conversion of the starting material to the desired product. researchgate.net
Table 1: Comparative ¹¹B NMR Data for Aminoborohydrides and Precursors
| Compound Type | ¹¹B Signal Multiplicity | Typical ¹J(B-H) Coupling Constant (Hz) | Reference |
|---|---|---|---|
| Lithium Aminoborohydride (Li[R₂NBH₃]) | Quartet | 82 - 87 Hz | researchgate.net |
| Amine-Borane Complex (R₂N-BH₃) | Quartet | Value differs significantly from the aminoborohydride | researchgate.net |
Other Spectroscopic Techniques for Characterization of Reaction Products
When LiPyrrBH₃ is used as a reducing agent, it delivers a hydride to a substrate, and the aminoborohydride itself is oxidized, typically regenerating the pyrrolidine-borane complex or other boron-containing byproducts. ¹H and ¹³C NMR are essential for identifying the structure of the reduced organic product.
¹H NMR spectroscopy is used to determine the structure of the organic products resulting from reduction reactions with LiPyrrBH₃. By analyzing the chemical shifts, integration, and multiplicity of the proton signals, the exact structure of the reduced molecule can be confirmed. For example, if LiPyrrBH₃ is used to reduce a ketone to a secondary alcohol, ¹H NMR would confirm the disappearance of signals corresponding to the ketone and the appearance of new signals for the alcohol's hydroxyl proton and the proton on the carbinol carbon. rsc.org
Furthermore, ¹H NMR can be used to characterize the pyrrolidine-borane byproduct. The spectrum would show characteristic signals for the protons on the pyrrolidine (B122466) ring, which would be coupled to each other, and the broad quartet for the BH₃ protons coupled to the ¹¹B nucleus.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the reaction products. In the reduction of a carbonyl compound, the characteristic downfield signal of the carbonyl carbon would disappear, and a new signal at a higher field, corresponding to the resulting alcohol carbon, would appear. rsc.org This provides unambiguous evidence of the reduction.
For the pyrrolidine-containing byproduct, ¹³C NMR would show signals corresponding to the carbon atoms of the pyrrolidine ring. Based on data for similar pyrrolidino-boron compounds, the signals for the N-CH₂ carbons typically appear in the range of δ = 49-52 ppm, while the signals for the N-CH₂-CH₂ carbons are found around δ = 25-28 ppm. researchgate.net
Table 2: Representative ¹³C NMR Chemical Shifts for the Pyrrolidine Moiety in Boron Compounds
| Carbon Atom | Typical Chemical Shift (δ) Range (ppm) | Reference |
|---|---|---|
| N-CH₂ (alpha carbons) | 49.5 - 51.4 | researchgate.net |
| N-CH₂-CH₂ (beta carbons) | 25.6 - 27.1 | researchgate.net |
Quantitative Hydride Analysis via Hydrolysis
The determination of the active hydride content of lithium pyrrolidinoborohydride is a critical quality control measure, ensuring the reagent's reducing power. A well-established and accurate method for this is quantitative analysis through hydrolysis, which involves the measurement of the volume of hydrogen gas evolved upon the reaction of the borohydride with a protic solvent, typically water or an acidic solution. This gasometric method is based on the stoichiometric reaction of the B-H bonds to produce molecular hydrogen.
Li(C₄H₈N)BH₃ + 3H₂O → LiOH + C₄H₈NH + B(OH)₃ + 3H₂
A typical experimental setup for this analysis consists of a reaction flask connected to a gas burette or another suitable gas measurement apparatus. A known mass of the this compound sample is introduced into the reaction flask, which is then sealed. The hydrolyzing agent (e.g., a dilute acid solution) is then added to the flask, and the evolved hydrogen gas is collected and its volume measured. By applying the ideal gas law and correcting for temperature and pressure, the moles of hydrogen produced can be accurately determined. This value is then used to calculate the purity of the original this compound sample in terms of its active hydride content.
For instance, aliquots can be periodically removed from a reaction mixture and subjected to hydrolysis to determine the remaining hydride content. researchgate.net The amount of hydride consumed by the organic substrate can then be calculated from the volume of hydrogen evolved. researchgate.net
Theoretical Hydrogen Evolution from LiPyrrBH₃ Hydrolysis
| Mass of LiPyrrBH₃ (mg) | Moles of LiPyrrBH₃ (mmol) | Theoretical Moles of H₂ Evolved (mmol) | Theoretical Volume of H₂ at STP (mL) |
|---|---|---|---|
| 50.0 | 0.550 | 1.65 | 36.96 |
| 100.0 | 1.100 | 3.30 | 73.92 |
| 150.0 | 1.650 | 4.95 | 110.88 |
| 200.0 | 2.200 | 6.60 | 147.84 |
Chromatographic and Mass Spectrometric Methods for Product Separation and Purity
Following a reduction reaction using this compound, it is essential to separate, identify, and quantify the desired organic product and any byproducts. Chromatographic and mass spectrometric techniques are indispensable tools for this purpose.
After the reduction is complete, the reaction mixture typically contains the reduced organic substrate, the oxidized borane byproduct (pyrrolidinoborane and its derivatives), and any unreacted starting materials. An acidic workup is often employed to quench the reaction and to hydrolyze the boron-containing species, facilitating their removal. researchgate.net The organic products are then typically extracted into an organic solvent.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. It is well-suited for determining the purity of the final product and identifying any volatile byproducts. The crude reaction mixture or the purified product can be injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides information about their molecular weight and fragmentation patterns, allowing for their definitive identification. For example, GC-MS analysis would be used to confirm the conversion of a ketone to its corresponding secondary alcohol.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that can be applied to a wider range of compounds, including those that are non-volatile or thermally labile. This makes it particularly useful for analyzing more complex organic molecules that may be synthesized using this compound. In LC-MS, the components of the reaction mixture are separated by high-performance liquid chromatography (HPLC) based on their affinity for the stationary and mobile phases. The eluent from the HPLC column is then introduced into a mass spectrometer, which provides mass and structural information for each separated component. LC-MS is invaluable for monitoring the progress of a reaction by analyzing aliquots of the reaction mixture over time, as well as for assessing the purity of the final isolated product.
The choice between GC-MS and LC-MS depends on the physical properties of the analytes of interest. Both techniques provide high sensitivity and selectivity, making them essential for the rigorous characterization of the products of reactions involving this compound.
Analytical Methods for Characterizing Organic Products of LiPyrrBH₃ Reductions
| Analytical Technique | Purpose | Typical Information Obtained | Applicability |
|---|---|---|---|
| Gas Chromatography (GC) | Separation and purity assessment | Retention time, relative peak area (% purity) | Volatile and thermally stable compounds |
| High-Performance Liquid Chromatography (HPLC) | Separation and purity assessment | Retention time, relative peak area (% purity) | Wide range of compounds, including non-volatile and thermally labile |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and structural elucidation | Molecular weight, fragmentation pattern | Volatile and thermally stable compounds |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation | Molecular weight, fragmentation pattern | Wide range of compounds, including non-volatile and thermally labile |
Theoretical Investigations and Mechanistic Elucidation of Lipyrrbh3 Reactions
Application of Computational Chemistry Approaches in Mechanistic Studies
Computational chemistry serves as a powerful tool for investigating the intricacies of reaction mechanisms that may be difficult to probe experimentally. First-principles calculations, such as those based on density functional theory (DFT), are employed to model the geometries and energies of reactants, transition states, and products. aps.orgnih.gov These theoretical investigations can predict fundamental properties, including structural, electronic, and vibrational characteristics of the molecules involved in the reaction. aps.org
For hydride reagents similar to lithium pyrrolidinoborohydride, such as lithium aluminum hydride, ab initio and DFT molecular orbital calculations have been used to map out potential energy surfaces for reactions with carbonyl compounds. nih.gov These studies help in locating transition states for different pathways, such as axial and equatorial attack on cyclic ketones, and analyzing their structures. nih.gov The analysis of transition state geometries can reveal whether they are more reactant-like or product-like and can help rationalize experimental observations like stereoselectivity. nih.gov Such computational approaches are invaluable for understanding the electronic and steric effects that govern the reaction pathways of complex hydrides like this compound. nih.govnih.gov
Postulated Reaction Mechanisms for Specific Reductive Transformations
The versatility of this compound as a reducing agent stems from its ability to engage in several distinct mechanistic pathways, dictated by the substrate and reaction conditions.
The primary function of this compound is to act as a hydride (H⁻) donor. wikipedia.org The mechanism of hydride transfer is believed to be more complex than the dissociation and action of a free hydride ion. lookchem.com Instead, the entire complex aluminohydride or borohydride (B1222165) ion acts as the hydride carrier. lookchem.com
The reaction with a carbonyl group, for instance, likely proceeds via a polar mechanism. lookchem.com The process is thought to initiate with the coordination of the lithium cation (Li⁺) to the electronegative atom of the substrate, typically the oxygen of a carbonyl group. This coordination polarizes the substrate, enhancing the electrophilicity of the carbonyl carbon. wikipedia.org Following this activation, a hydride is transferred from the pyrrolidinoborohydride anion to the electrophilic carbon. This transfer is not from a free hydride ion but occurs from the B-H bond acting as a nucleophile. youtube.com The attack of the B-H sigma bond onto the carbonyl carbon leads to the formation of a new C-H bond and an alkoxyborohydride intermediate. Subsequent workup with acid hydrolyzes this intermediate to yield the final alcohol product.
| Step | Description | Intermediate/Product |
| 1 | The Li⁺ ion coordinates to the carbonyl oxygen, activating the substrate. | Lewis acid-base complex |
| 2 | The B-H bond of the pyrrolidinoborohydride anion attacks the electrophilic carbonyl carbon. | Tetrahedral alkoxyborohydride intermediate |
| 3 | Acidic workup protonates the oxygen and hydrolyzes the boron species. | Final alcohol product |
A significant advantage of lithium aminoborohydrides, including LiPyrrBH₃, is the ability to modulate their reactivity by altering the amine substituent. researchgate.net This allows for fine-tuning of the steric and electronic environment of the reagent. researchgate.netacs.org
Steric Control: The size of the N-alkyl groups on the boron atom influences the steric hindrance around the hydride source. A bulkier amine moiety can restrict the approach of the reducing agent to the substrate, leading to enhanced selectivity. For example, in the reduction of tertiary amides, the steric environment of both the amide and the aminoborohydride determines whether the outcome is C-O or C-N bond cleavage, leading to an alcohol or an amine, respectively. researchgate.net
This compound can participate in novel tandem reactions, particularly with substrates like 2-halobenzonitriles. acs.org These reactions are believed to proceed through a tandem SNAr amination-reduction mechanism. acs.org
SNAr Amination: The first step involves a nucleophilic aromatic substitution (SNAr). The lithium aminoborohydride reagent promotes the displacement of the halide (e.g., chloro or fluoro group) on the aromatic ring by the N,N-dialkylamino group. acs.org The aminoborohydride itself, or the corresponding dialkylamide formed in equilibrium, acts as the nucleophile.
Nitrile Reduction: Following the amination step, the nitrile group on the newly formed 2-(N,N-dialkylamino)benzonitrile is subsequently reduced by another equivalent of the lithium aminoborohydride. acs.org This reduction proceeds via hydride delivery to the nitrile carbon, ultimately yielding a primary amine after acidic workup.
The result is the formation of 2-(N,N-dialkylamino)benzylamines in a single operational pot from 2-halobenzonitriles. acs.org
The ring-opening of epoxides by this compound is thought to follow a mechanism analogous to that of other strong, nucleophilic hydride reagents like lithium aluminum hydride. khanacademy.orgtransformationtutoring.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway. transformationtutoring.com
The key features of this proposed mechanism are:
Nucleophilic Attack: A hydride ion is delivered from the borohydride complex to one of the carbon atoms of the epoxide ring. transformationtutoring.comyoutube.com
Regioselectivity: In an unsymmetrically substituted epoxide under basic or nucleophilic conditions, the hydride attack occurs at the less sterically hindered carbon atom. khanacademy.orgtransformationtutoring.com This is a hallmark of the SN2 mechanism.
Stereochemistry: The attack occurs from the backside, leading to an inversion of configuration at the carbon center being attacked. This results in a trans relationship between the newly formed C-H bond and the C-O bond that breaks. transformationtutoring.com
Protonation: The initial product is a lithium alkoxide, which is then protonated during an aqueous or acidic workup step to give the final alcohol product. youtube.com
This mechanism suggests a borane-promoted, Lewis acid-catalyzed nucleophilic opening of the epoxide ring rather than a simple hydride reduction. researchgate.net
Utilization of Deuterium (B1214612) Labeling Studies for Pathway Confirmation
Deuterium labeling is a powerful experimental technique used to trace the path of atoms and elucidate reaction mechanisms. chem-station.comscispace.com By replacing hydrogen with its heavier isotope, deuterium, chemists can gain insight into bond-breaking and bond-forming steps. This is particularly useful for confirming hydride transfer pathways. chem-station.com
In the context of this compound reactions, one could synthesize a deuterated analogue, such as lithium pyrrolidinoborodeuteride (LiPyrrBH₃D or a related species). When this deuterated reagent is used to reduce a substrate, the location of the deuterium atom in the product can be determined using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
For example, in the reduction of a ketone, if the deuterium is found exclusively on the carbon that previously held the carbonyl oxygen, it provides strong evidence for a direct hydride (or deuteride) transfer mechanism from the reagent to the carbonyl carbon. youtube.com This technique helps to confirm the proposed mechanisms and rule out alternative pathways. The kinetic isotope effect (KIE), where the C-D bond breaks more slowly than a C-H bond, can also be measured to determine if C-H bond cleavage is part of the rate-determining step of the reaction. chem-station.comscispace.com
Application of Established Stereochemical Models (e.g., Felkin-Anh) to LiPyrrBH3 Reactivity
The stereochemical outcome of nucleophilic additions to carbonyl compounds, particularly the reduction of chiral ketones, is often rationalized through established stereochemical models. Among these, the Felkin-Anh model has proven to be a robust predictive tool. While extensive research has applied this model to reductions with various hydride reagents, its specific application to reactions involving this compound (LiPyrrBH3) is a subject of ongoing investigation. The diastereoselectivity of LiPyrrBH3 reductions is influenced by the steric and electronic environment of both the ketone substrate and the reducing agent itself.
The Felkin-Anh model predicts the major diastereomer formed from the nucleophilic attack of a hydride on a chiral ketone by considering the steric hindrance around the carbonyl group. The model posits that the largest substituent (L) on the α-carbon orients itself perpendicular to the carbonyl bond to minimize steric strain. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory, which is an angle of approximately 107 degrees relative to the carbon-oxygen bond, approaching from the face opposite the largest group and past the smallest substituent (S) rather than the medium-sized substituent (M).
In the context of LiPyrrBH3 reductions, the pyrrolidino-substituent on the borohydride moiety introduces additional steric bulk compared to simpler hydrides like lithium borohydride. This can influence the transition state geometry and, consequently, the observed diastereoselectivity. Theoretical and mechanistic studies suggest that for many reductions with complex metal hydrides, the Felkin-Anh model provides a reliable framework for predicting the stereochemical outcome. chemistry-chemists.com
For instance, in the reduction of α-chiral ketones, the preferred transition state is one that minimizes steric interactions between the substituents on the ketone and the incoming hydride reagent. The pyrrolidino group of LiPyrrBH3, being sterically demanding, would be expected to enhance the facial selectivity of the hydride attack, favoring the approach predicted by the Felkin-Anh model.
However, the presence of heteroatoms capable of chelation can lead to deviations from the Felkin-Anh model. In such cases, a chelation-controlled model, often referred to as the Cram-chelate model, may better predict the stereochemical outcome. This model applies when a Lewis basic group on the α-carbon can coordinate with the lithium cation of the reducing agent, forming a rigid cyclic transition state. This conformation forces the hydride to attack from a specific face, which may be different from that predicted by the Felkin-Anh model. Given that lithium is the counterion in LiPyrrBH3, the potential for chelation control in substrates with coordinating groups (e.g., α-hydroxy or α-alkoxy ketones) must be considered.
While specific data tables detailing the diastereomeric ratios for a wide range of chiral ketones reduced by LiPyrrBH3 are not extensively documented in readily available literature, studies on related lithium aminoborohydrides have explored their potential in asymmetric reductions. Research into chiral lithium aminoborohydrides has shown that the stereochemical environment of the amine substituent can influence the enantioselectivity of the reduction, although in some cases, the conformational flexibility of the reagent can lead to only low to moderate levels of asymmetric induction. proquest.com
The table below outlines the expected major diastereomer based on the Felkin-Anh model for the reduction of a generic α-chiral ketone.
| Ketone Substituents (α-carbon) | Predicted Major Diastereomer (Felkin-Anh) |
| Large (L), Medium (M), Small (S) | Nucleophilic attack occurs from the face opposite to the Large group, passing the Small group. |
Future theoretical investigations and detailed experimental studies focusing specifically on the reduction of a diverse range of α-chiral ketones with this compound are necessary to fully elucidate the interplay between the Felkin-Anh model, potential chelation effects, and the steric influence of the pyrrolidino group. Such studies would provide valuable data to refine our understanding of the stereochemical control exerted by this versatile reducing agent.
Q & A
Q. What are the standard synthetic protocols and characterization methods for lithium pyrrolidinoborohydride (LiBHNR₂)?
this compound is typically synthesized by reacting lithium borohydride with pyrrolidine in tetrahydrofuran (THF) under inert conditions. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹¹B and ¹H) to confirm borohydride coordination and purity. Quantitative analysis of active hydride content is performed via gas chromatography (GC) or titration against standardized acids. Always validate purity (>95%) before use in sensitive reactions .
Q. What safety measures are critical when handling this compound in laboratory settings?
Due to its pyrophoric nature and reactivity with moisture, strict adherence to SOPs is required:
Q. What reaction mechanisms are associated with this compound in tandem amination-reduction processes?
LiBHNR₂ facilitates nucleophilic aromatic substitution followed by nitrile reduction. For example, 2-fluorobenzonitrile reacts via displacement of fluoride by pyrrolidine, forming an intermediate imine, which is reduced to 2-(pyrrolidino)benzylamine. Mechanistic studies use kinetic isotopic effects (KIEs) and DFT calculations to validate stepwise vs. concerted pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve selectivity in LiBHNR₂-mediated tandem amination-reduction?
Key variables include:
- Solvent polarity : THF vs. diglyme (higher polarity accelerates nucleophilic substitution).
- Temperature : Reflux conditions (66–68°C in THF) balance reaction rate and by-product formation.
- Stoichiometry : Excess LiBHNR₂ (1.5–2.0 eq.) minimizes incomplete reduction. Systematic Design of Experiments (DoE) matrices are recommended to identify optimal parameters .
Q. What analytical strategies resolve contradictory product distributions in LiBHNR₂ reactions with halogenated benzonitriles?
Competing pathways (e.g., direct reduction vs. substitution-reduction) produce mixtures like 70:30 ratios of 2-(pyrrolidino)benzylamine and 2-chlorobenzylamine. Use GC-MS or HPLC coupled with kinetic studies to track intermediate formation. Adjusting steric bulk of the amine (e.g., morpholine vs. pyrrolidine) can shift selectivity .
Q. How does LiBHNR₂ compare to other lithium aminoborohydrides (LABs) in substrate scope and efficiency?
Comparative studies show LiBHNR₂ outperforms less nucleophilic LABs (e.g., lithium morpholinoborohydride) in reactions requiring strong nucleophilic activation. For example, 2-fluorobenzonitrile achieves 84% yield with LiBHNR₂ vs. 65% with lithium dimethylaminoborohydride. Substrate screening across electron-deficient aromatics (e.g., nitro-, cyano-substituted) reveals scope limitations .
Q. What computational methods predict LiBHNR₂ reactivity in novel reaction systems?
Density Functional Theory (DFT) models simulate transition states for substitution and reduction steps. Parameters like Fukui indices identify electrophilic centers in substrates. Pair computational insights with experimental validation (e.g., Hammett plots) to design new applications, such as asymmetric reductions .
Q. How can by-products from LiBHNR₂ reactions be minimized or repurposed?
Side products (e.g., unreacted nitriles) are separable via column chromatography or recrystallization. Catalytic additives (e.g., Pd/C) or scavengers (molecular sieves) mitigate moisture-induced decomposition. Green chemistry approaches, such as solvent recycling, improve sustainability .
Methodological Frameworks for Research Design
Q. What frameworks (e.g., PICOT, FINER) guide hypothesis formulation for LiBHNR₂ studies?
- PICOT : Define Population (substrate class), Intervention (LiBHNR₂ conditions), Comparison (alternative reagents), Outcome (yield/selectivity), Time (reaction duration).
- FINER : Ensure questions are Feasible (lab resources), Interesting (novel mechanisms), Novel (unexplored substrates), Ethical (safety compliance), Relevant (organic synthesis trends) .
Q. How should researchers address data contradictions in kinetic studies of LiBHNR₂?
Apply statistical tools (ANOVA, regression analysis) to isolate variables causing discrepancies. Replicate experiments under controlled humidity/temperature. Publish negative results to inform community-wide reproducibility efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
